

An In-depth Technical Guide to the Thermodynamic Properties of Isoamyl Phenylacetate

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Compound of Interest

Compound Name: *Isoamyl phenylacetate*

Cat. No.: B094502

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Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of **isoamyl phenylacetate** (CAS 102-19-2), an ester widely utilized in the flavor, fragrance, and cosmetic industries. Due to a scarcity of experimentally determined thermodynamic data in publicly available literature, this guide combines established physical properties with predicted thermodynamic values derived from the reliable Joback group contribution method. Detailed experimental protocols for determining key thermodynamic parameters are also presented to facilitate future laboratory investigations. This document aims to serve as a valuable resource for researchers and professionals requiring a thorough understanding of the thermodynamic behavior of **isoamyl phenylacetate** for applications in process design, formulation development, and safety assessments.

Introduction

Isoamyl phenylacetate, also known as isopentyl phenylacetate or 3-methylbutyl 2-phenylacetate, is a significant organic ester recognized for its characteristic sweet, floral, and honey-like aroma. Its pleasant scent profile has led to its extensive use as a fragrance ingredient in perfumes, soaps, and cosmetics, and as a flavoring agent in various food

products. A thorough understanding of its thermodynamic properties is crucial for optimizing its synthesis, purification, and application, as well as for ensuring safe handling and storage.

This guide summarizes the known physical properties of **isoamyl phenylacetate** and provides predicted values for key thermodynamic data, including the standard enthalpy of formation, standard Gibbs free energy of formation, and heat capacity. Furthermore, it outlines detailed experimental methodologies that can be employed to validate these predicted values and to determine other relevant thermodynamic parameters.

Physicochemical and Thermodynamic Data

The following tables summarize the available experimental and predicted thermodynamic properties of **isoamyl phenylacetate**.

Table 1: General Physicochemical Properties of **Isoamyl Phenylacetate**

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₈ O ₂	[1] [2]
Molecular Weight	206.28 g/mol	[1] [2]
Appearance	Colorless to pale yellow liquid	[2]
Odor	Sweet, honey, cocoa, floral	[2] [3]
CAS Number	102-19-2	[1] [2]

Table 2: Experimental Physical and Thermodynamic Properties of **Isoamyl Phenylacetate**

Property	Value	Conditions	Source
Boiling Point	268 °C	at 101.325 kPa (1 atm)	[4][5]
Density	0.975 g/mL	at 25 °C	[5]
Vapor Pressure	0.005 mmHg	at 25 °C	[6]
Flash Point	103.3 °C	Closed Cup	[6]
Solubility in Water	16.47 mg/L	at 25 °C (estimated)	[3]
Refractive Index	1.485	at 20 °C	[5]

Table 3: Predicted Thermodynamic Properties of **Isoamyl Phenylacetate** (Joback Method)

Property	Predicted Value	Unit
Standard Enthalpy of Formation (Gas, 298.15 K)	-435.21	kJ/mol
Standard Gibbs Free Energy of Formation (Gas, 298.15 K)	-219.88	kJ/mol
Heat Capacity (C_p) (Gas, 298.15 K)	358.12	J/(mol·K)
Heat of Vaporization (at normal boiling point)	52.87	kJ/mol

Note: The values in Table 3 were calculated using a standard implementation of the Joback group contribution method and should be considered as estimates. Experimental verification is recommended.

Experimental Protocols for Thermodynamic Property Determination

This section provides detailed methodologies for the experimental determination of key thermodynamic properties of liquid organic compounds like **isoamyl phenylacetate**.

Determination of Enthalpy of Combustion and Formation by Bomb Calorimetry

The standard enthalpy of formation can be derived from the experimentally determined enthalpy of combustion using a bomb calorimeter.

Objective: To measure the heat of combustion of **isoamyl phenylacetate** at constant volume, from which the standard enthalpy of combustion and subsequently the standard enthalpy of formation can be calculated.

Apparatus:

- Oxygen bomb calorimeter
- High-pressure oxygen source
- Pellet press
- Ignition wire (e.g., nickel-chromium)
- Crucible
- Calibrated thermometer or temperature sensor with a resolution of at least 0.001 °C
- Stirrer
- Deionized water

Procedure:

- A precisely weighed sample of **isoamyl phenylacetate** (approximately 1 gram) is placed in a crucible inside the bomb.
- A fuse wire of known length and mass is attached to the electrodes, with the wire in contact with the sample.
- A small, known amount of deionized water (typically 1 mL) is added to the bomb to saturate the internal atmosphere and ensure that the water formed during combustion is in the liquid

state.

- The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with high-purity oxygen to a pressure of approximately 30 atm.
- The bomb is then submerged in a known mass of deionized water in the calorimeter vessel.
- The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
- The sample is ignited by passing an electric current through the fuse wire.
- The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
- The bomb is depressurized, and the remaining length of the fuse wire is measured to determine the amount that has combusted.
- The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

Data Analysis: The heat of combustion at constant volume (ΔU_c) is calculated using the temperature rise and the heat capacity of the calorimeter, with corrections for the heat of combustion of the fuse wire. The standard enthalpy of combustion (ΔH_c°) can then be calculated from ΔU_c . Finally, the standard enthalpy of formation (ΔH_f°) is determined using Hess's Law, based on the known standard enthalpies of formation of the combustion products (CO_2 and H_2O).

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

Objective: To measure the specific heat capacity of liquid **isoamyl phenylacetate** as a function of temperature.

Apparatus:

- Differential Scanning Calorimeter (DSC)
- Hermetically sealed sample pans (e.g., aluminum)

- A reference material with a known heat capacity (e.g., sapphire)
- High-purity purge gas (e.g., nitrogen or argon)

Procedure:

- Calibration: The DSC instrument's temperature and heat flow are calibrated using standard reference materials.
- Baseline Measurement: An empty sample pan and an empty reference pan are placed in the DSC cell. A temperature program is run to obtain a baseline heat flow curve.
- Reference Measurement: A precisely weighed sapphire standard is placed in the sample pan, and the temperature program is repeated to measure the heat flow required to heat the standard.
- Sample Measurement: The sapphire standard is replaced with a precisely weighed sample of **isoamyl phenylacetate** in a hermetically sealed pan. The same temperature program is run to measure the heat flow to the sample.
- The temperature program typically involves an initial isothermal period, followed by a linear heating ramp through the temperature range of interest, and a final isothermal period. A heating rate of 10-20 °C/min is common.

Data Analysis: The specific heat capacity (C_p) of the sample is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard and the baseline, using the following equation:

$$C_p(\text{sample}) = (DSC_{\text{sample}} - DSC_{\text{baseline}}) / (DSC_{\text{sapphire}} - DSC_{\text{baseline}}) * (m_{\text{sapphire}} / m_{\text{sample}}) * C_p(\text{sapphire})$$

where DSC represents the heat flow signal and m is the mass.

Determination of Vapor Pressure by the Static Method

Objective: To measure the vapor pressure of **isoamyl phenylacetate** at different temperatures.

Apparatus:

- Thermostatted sample cell
- High-precision pressure transducer (e.g., capacitance manometer)
- Vacuum pump
- Temperature controller and sensor
- Data acquisition system

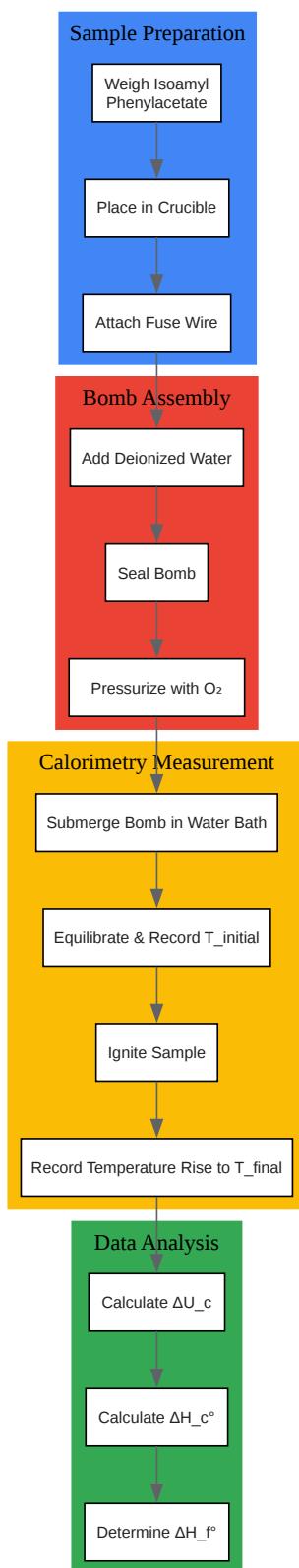
Procedure:

- A small sample of degassed **isoamyl phenylacetate** is introduced into the sample cell.
- The cell is connected to the vacuum pump and evacuated to remove any dissolved gases.
- The sample cell is then isolated from the vacuum pump.
- The temperature of the cell is precisely controlled and allowed to stabilize.
- The pressure inside the cell, which corresponds to the vapor pressure of the sample at that temperature, is measured using the pressure transducer.
- Measurements are repeated at various temperatures to obtain a vapor pressure curve.

Data Analysis: The relationship between vapor pressure and temperature is often described by the Antoine equation or the Clausius-Clapeyron equation. The experimental data can be fitted to these equations to determine the constants that characterize the vapor pressure behavior of **isoamyl phenylacetate**.

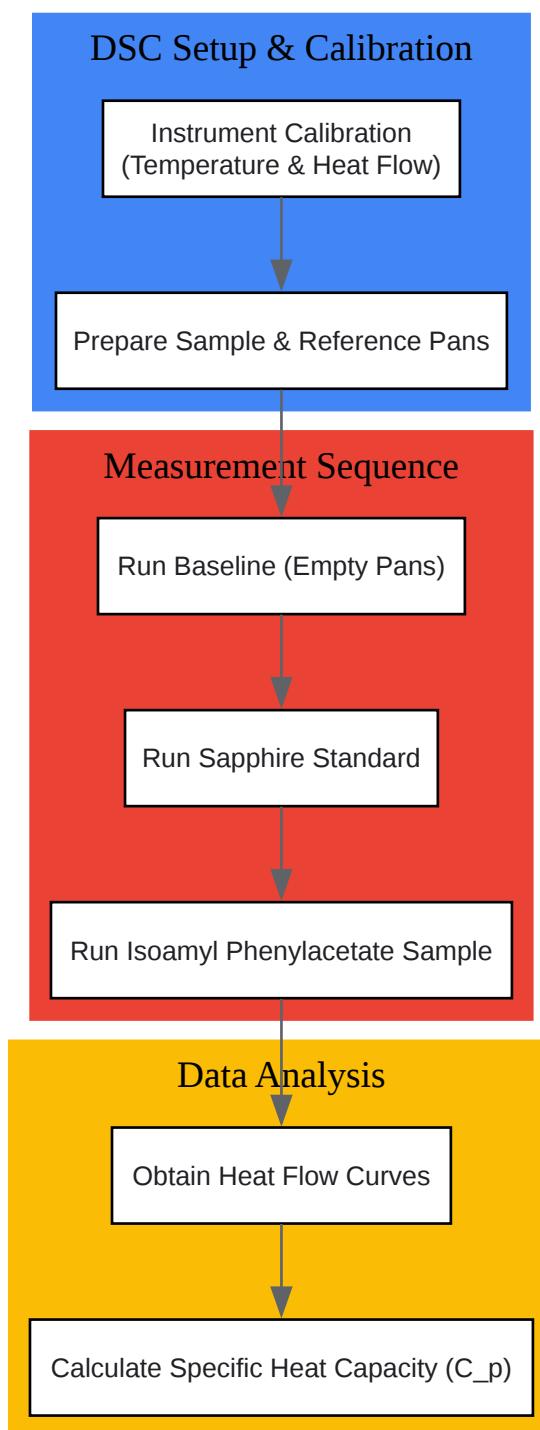
Mandatory Visualizations

The following diagrams illustrate key experimental workflows for determining the thermodynamic properties of **isoamyl phenylacetate**.



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Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.



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Caption: Workflow for determining the specific heat capacity using DSC.

Conclusion

This technical guide has consolidated the available and predicted thermodynamic properties of **isoamyl phenylacetate**, a compound of significant interest to the flavor, fragrance, and chemical industries. While experimental data for some key thermodynamic parameters are lacking, the use of established prediction methods provides valuable estimates for preliminary process design and safety analysis. The detailed experimental protocols included in this guide offer a clear pathway for researchers to obtain precise experimental data, which is essential for a more complete thermodynamic characterization of this important ester. Further experimental investigation is highly encouraged to validate the predicted values and to expand the thermodynamic database for **isoamyl phenylacetate**.

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